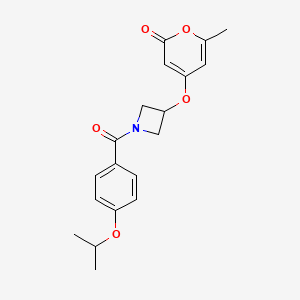

4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization of Azetidinone Derivatives

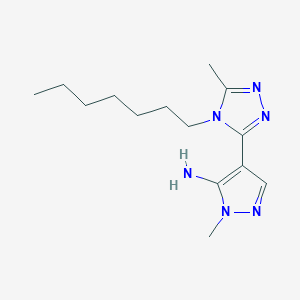

Antibacterial Evaluation of Azetidinone Derivatives : A study discussed the synthesis and characterization of azetidinone derivatives derived from 3-methyl-1H-pyrazol-5(4H)-one, which exhibited promising antibacterial activities against various bacterial strains, demonstrating the potential of azetidinone derivatives in antimicrobial research (Chopde, Meshram, & Pagadala, 2012).

Antimicrobial Activity of Pyrazoline Derivatives : Another study synthesized azetidin-2-one containing pyrazoline derivatives, which were evaluated for their antimicrobial activity, showing the utility of these compounds in developing new antimicrobial agents (Shailesh, Pankaj, & Patel Amr, 2012).

Applications in Biological Studies

Biological Activity of Pyrazole, Thiazolidinone, and Azetidinone Derivatives : Research into pyrazole, thiazolidinone, and azetidinone derivatives synthesized from chalcones of 4-hydroxycoumarin revealed their in vitro antibacterial activity against various bacterial strains, illustrating the potential biomedical applications of these compounds (Pawar & Mulwad, 2004).

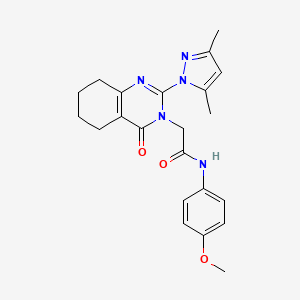

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for antitumor activity on the MCF-7 human breast adenocarcinoma cell line revealed significant inhibitory activity, highlighting the therapeutic research applications of such compounds (Abdellatif et al., 2014).

Mechanism of Action

This compound acts as a CCR6 receptor modulator . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation . CCR6/CCL20 interactions dictate the humoral response in the intestinal mucosa and are required for lymphocyte homeostasis in the mucosa of the small intestine .

properties

IUPAC Name |

6-methyl-4-[1-(4-propan-2-yloxybenzoyl)azetidin-3-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-12(2)23-15-6-4-14(5-7-15)19(22)20-10-17(11-20)25-16-8-13(3)24-18(21)9-16/h4-9,12,17H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRJYUVXIWTJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(4-isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)

![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)

![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)

![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)

![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)

![3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2648427.png)